molecular formula C16H12ClN3OS B2902067 N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide CAS No. 2108375-94-4

N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide

Cat. No. B2902067
CAS RN: 2108375-94-4
M. Wt: 329.8
InChI Key: WNHSVKOKOKICNM-UHFFFAOYSA-N
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Description

“N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide” is a chemical compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . It has been synthesized and studied for its pharmacological activities .

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide in lab experiments is its broad range of activity against a variety of targets, which makes it a useful tool for studying a variety of biological processes. However, there are also limitations to using this compound, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are many potential future directions for research on N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide. One area of interest is the development of more potent and selective analogs of this compound, which could have improved efficacy and fewer side effects. Another area of interest is the study of the mechanism of action of this compound, which could lead to a better understanding of its potential applications in a variety of fields. Finally, there is also potential for the use of this compound in combination with other drugs or therapies, which could lead to improved outcomes in a variety of disease states.

Synthesis Methods

N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide can be synthesized through a multistep process, starting with the reaction of 4-chloroaniline with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-bromoacetophenone to form this compound. The final product is isolated through recrystallization and purification.

Scientific Research Applications

N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide has been used extensively in scientific research due to its potential applications in a variety of fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its potential use in drug discovery, as it has been shown to have activity against a variety of targets, including kinases and enzymes involved in inflammation. In cell biology, this compound has been used as a tool to study the cytoskeleton, as it binds to actin and disrupts its function.

properties

IUPAC Name

N-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-12-8-6-10(7-9-12)13-15(22-16(18)19-13)20-14(21)11-4-2-1-3-5-11/h1-9H,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHSVKOKOKICNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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